

Atto 390 NHS Ester: A Technical Guide for Labeling Primary Amines

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Compound of Interest

Compound Name: Atto 390 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Atto 390 NHS ester**, a fluorescent label designed for the covalent labeling of primary amines in biomolecules. This document details the chemical properties, labeling protocols, and applications of **Atto 390 NHS ester**, offering researchers a reliable resource for their experimental design and execution.

Introduction to Atto 390 NHS Ester

Atto 390 is a fluorescent dye belonging to the coumarin family.^{[1][2][3][4]} It is characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight.^[1] These properties make it a valuable tool for various life science applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 390 allows for its efficient and specific reaction with primary aliphatic amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.

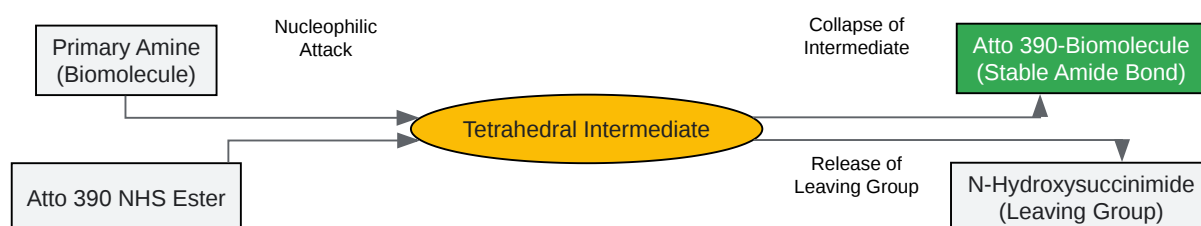
Chemical and Spectroscopic Properties

The key chemical and spectroscopic properties of Atto 390 and its NHS ester are summarized in the table below, providing essential data for experimental planning and data analysis.

Property	Value	Reference
Molecular Weight (MW)	440.50 g/mol	
Excitation Maximum (λ_{abs})	390 nm	
Emission Maximum (λ_{fl})	476 nm	
Molar Extinction Coefficient (ϵ_{max})	$2.4 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	90%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Correction Factor (CF_{260})	0.46	
Correction Factor (CF_{280})	0.09	
Solubility	DMSO, DMF	
Storage	-20°C, protected from light and moisture	

Reaction Mechanism: Labeling of Primary Amines

The labeling of biomolecules with **Atto 390 NHS ester** proceeds via a nucleophilic acyl substitution reaction. The primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.



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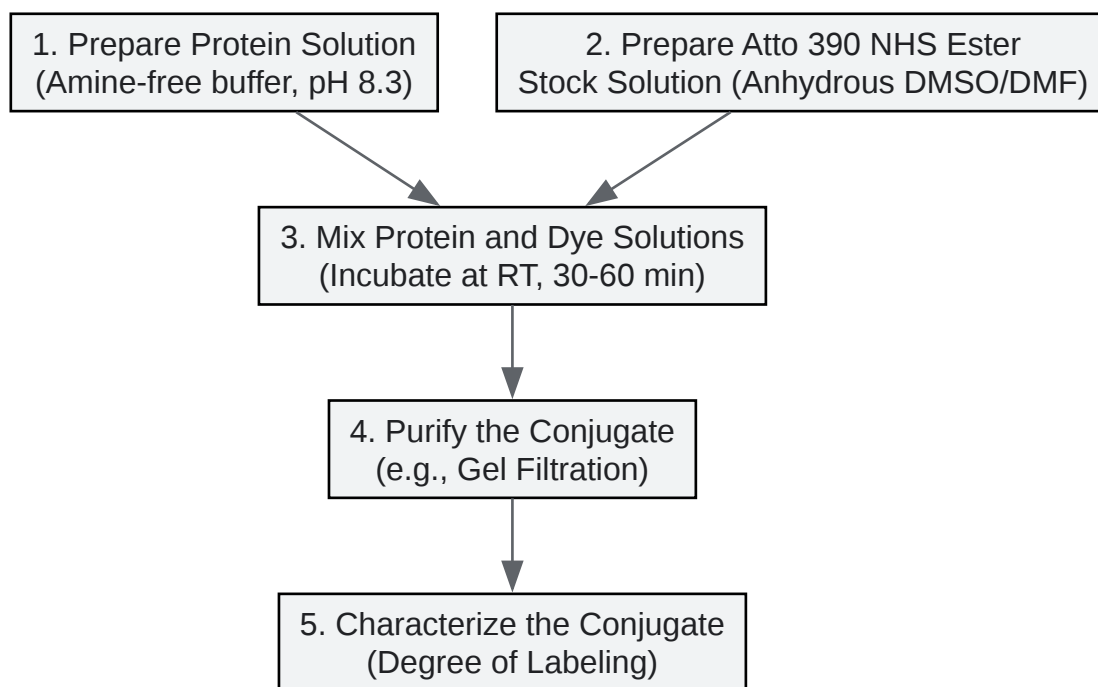
*Reaction of **Atto 390 NHS ester** with a primary amine.*

The efficiency of this reaction is highly pH-dependent. The optimal pH range for the conjugation is typically between 7.2 and 8.5. At lower pH, primary amines are protonated and thus non-nucleophilic, hindering the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction.

Experimental Protocols

General Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with **Atto 390 NHS ester**.



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